Comparative Functional Antagonism Potency in Human Whole Blood Monocyte Shape Change Assay
MK-0812 completely blocks all MCP-1 mediated responses in human whole blood in a concentration-dependent manner with an IC50 of 3.2 nM [1]. This functional potency is comparable to its inhibition of 125I-MCP-1 binding on isolated human monocytes (IC50 4.5 nM) [1]. In contrast, the alternative CCR2 antagonist RS-504393 exhibits substantially weaker antagonism with an IC50 of 89 nM for human recombinant CCR2 and >100 µM for CCR1 [2].
| Evidence Dimension | Functional antagonism (IC50) |
|---|---|
| Target Compound Data | 3.2 nM (human whole blood monocyte shape change); 4.5 nM (125I-MCP-1 binding on isolated human monocytes) |
| Comparator Or Baseline | RS-504393: 89 nM (human recombinant CCR2); >100 µM (human recombinant CCR1) |
| Quantified Difference | MK-0812 is approximately 28-fold more potent than RS-504393 at human CCR2 in comparable binding/functional assays |
| Conditions | Human whole blood flow cytometry (shape change); radioligand binding on isolated human monocytes |
Why This Matters
The superior potency of MK-0812 in a physiologically relevant whole blood matrix makes it a more translationally relevant tool compound for preclinical inflammatory research compared to weaker antagonists like RS-504393.
- [1] Wisniewski T, Bayne EK, Flanagan J, et al. Assessment of chemokine receptor function on monocytes in whole blood: In vitro and ex vivo evaluations of a CCR2 antagonist. J Immunol Methods. 2010;352(1-2):101-110. doi:10.1016/j.jim.2009.10.010 View Source
- [2] IUPHAR/BPS Guide to Pharmacology. RS-504393 ligand page. Accessed April 15, 2026. View Source
